4'-Benzyloxy Carvedilol

HPLC Method Validation Impurity Profiling Pharmaceutical Analysis

Accurate impurity profiling of carvedilol drug substance requires well-characterized reference standards. Generic substitution with hydroxylated metabolites (e.g., 4'OHC or 5'OHC) leads to misidentification and regulatory non-compliance due to divergent chromatographic behavior (LogP ~5.7 vs. hydroxylated analogs). 4'-Benzyloxy Carvedilol resolves this by providing an authenticated benzyl-ether impurity standard tailored for HPLC/UHPLC method development. · Achieves linearity R²>0.999, precision RSD%<2.0%, and recovery 96.5-101% in validated methods. · Supplied with full characterization data traceable to USP/EP monographs, supporting ANDA submissions. · Available as off-white to pale beige solid (≥95% purity) in research-grade quantities with assured lot-to-lot consistency.

Molecular Formula C31H32N2O5
Molecular Weight 512.6 g/mol
CAS No. 887352-95-6
Cat. No. B016190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Benzyloxy Carvedilol
CAS887352-95-6
Synonyms1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-4-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol; 
Molecular FormulaC31H32N2O5
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O
InChIInChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3
InChIKeyWFGLUJVTGHMGCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Benzyloxy Carvedilol Identity and Sourcing


4'-Benzyloxy Carvedilol is an optically active metabolite and process-related impurity of carvedilol, a nonselective β-adrenergic blocker with α1-blocking activity used in the treatment of hypertension and heart failure . The compound, designated chemically as (2RS)-1-(9H-carbazol-4-yloxy)-3-[[2-(2-methoxy-4-benzyloxyphenoxy)-ethyl]amino]propan-2-ol (C31H32N2O5, MW 512.6), is primarily employed as a reference standard for analytical method development, validation, and quality control (QC) applications during the pharmaceutical development and manufacturing of carvedilol [1]. The compound features a benzyloxy group at the 4'-position of the carvedilol scaffold, which imparts distinct physicochemical properties and chromatographic behavior compared to carvedilol and its other metabolites [2]. The compound is typically supplied as an off-white to pale beige solid with a purity of ≥95% and is available from specialized chemical suppliers in quantities ranging from 2 mg to 25 mg for research use only .

Identity Process-related impurity standard 4′-Benzyloxy Carvedilol, not an active metabolite
Analytical Use Reference standard for impurity profiling Supports HPLC/UHPLC method validation and QC
Regulatory Context Compliance with ICH, USP, EP impurity control Enables ANDA submission and method transfer

Why 4'-Benzyloxy Carvedilol Substitution Fails


The substitution of 4'-Benzyloxy Carvedilol with other carvedilol-related impurities, such as 4'-Hydroxycarvedilol (4'OHC), 5'-Hydroxycarvedilol (5'OHC), or O-Desmethylcarvedilol (DMC), is not viable due to fundamental differences in chemical structure, metabolic origin, and analytical behavior. Carvedilol metabolism produces a distinct profile of active and inactive metabolites, each with unique cytochrome P450 (CYP) enzyme dependencies and stereoselective oxidation patterns [1]. While 4'OHC and 5'OHC are hydroxylated metabolites with β-adrenergic blocking activity [2], 4'-Benzyloxy Carvedilol is a benzyl ether derivative that lacks a free hydroxyl group at the 4'-position, resulting in altered lipophilicity (LogP ~5.7) and distinct chromatographic retention characteristics [3]. The compound is not a natural metabolic product but a process-related impurity or synthetic derivative, and its procurement is specifically driven by analytical method development requirements for impurity profiling, where accurate identification and quantification of this specific species is mandatory [4]. Generic substitution with other impurities would lead to method failure, misidentification, and non-compliance with regulatory guidelines for impurity control in carvedilol drug substance and drug product.

Factor
4′-Benzyloxy Carvedilol
Hydroxylated Metabolites (e.g., 4′OHC, DMC)
Structural Moiety
Benzyl ether at 4′-position; no free hydroxyl
Free phenolic hydroxyl; higher polarity, lower LogP
Chromatographic Behavior
Longer reversed-phase retention (LogP ~5.7)
Earlier elution; distinct resolution from benzyloxy impurity
Regulatory Role
Process impurity standard required for method validation
Active metabolite standards do not meet impurity ID criteria

4'-Benzyloxy Carvedilol Analytical Evidence


Chromatographic Separation and Method Performance

An HPLC method for carvedilol and its impurities, including 4'-Benzyloxy Carvedilol, demonstrates excellent linearity (R² > 0.999), precision (RSD% < 2.0%), and accuracy (recovery rates 96.5–101%) [1]. The compound's unique retention time, influenced by its 4'-benzyloxy substitution, enables its specific detection and quantification without interference from impurity C and N-formyl carvedilol [1]. While direct head-to-head retention time data for 4'-Benzyloxy Carvedilol are not reported in the source, the validated method confirms its applicability for impurity analysis. The computed LogP of ~5.7 for 4'-Benzyloxy Carvedilol [2] contrasts with the lower lipophilicity of carvedilol (LogP ~3.8) and its hydroxylated metabolites (e.g., 4'OHC, estimated LogP ~3.2), supporting its distinct chromatographic behavior on reversed-phase HPLC columns.

HPLC Method Performance
Reported
R² > 0.999, RSD
Supports impurity quantification for regulatory method validation
Retention time influenced by 4′-benzyloxy group; direct retention data not reported
Lipophilicity Difference
Class-level inference
LogP 5.7 (4′-Benzyloxy) vs. ~3.8 (carvedilol) vs. ~3.2 (4′OHC)
Higher lipophilicity mandates specific extraction and separation conditions
Calculated LogP; experimental solubility data support trend
Impurity Classification
Context-dependent
Process-related impurity, not active metabolite
Procurement driven by impurity control guidelines (ICH/USP/EP)
Substitution with active metabolite standards invalidates method specificity
HPLC Method Validation Impurity Profiling Pharmaceutical Analysis

Lipophilicity and Physicochemical Properties

4'-Benzyloxy Carvedilol exhibits physicochemical properties distinct from carvedilol and its major active metabolites. The compound has a molecular weight of 512.6 g/mol and a melting point of 57–64 °C [1]. Its calculated LogP is 5.7, indicating significantly higher lipophilicity compared to carvedilol (LogP ~3.8) and its hydroxylated metabolites such as 4'-hydroxycarvedilol (4'OHC) and 5'-hydroxycarvedilol (5'OHC), which have lower LogP values (estimated ~3.2) [2]. The compound is soluble in chloroform and methanol, which differs from the solubility profile of carvedilol [3]. These differences directly impact chromatographic retention, extraction efficiency, and formulation considerations.

Lipophilicity Difference
Class-level inference
LogP 5.7 (4′-Benzyloxy) vs. ~3.8 (carvedilol) vs. ~3.2 (4′OHC)
Higher lipophilicity mandates specific extraction and separation conditions
Calculated LogP; experimental solubility data support trend
Physicochemical Characterization Lipophilicity Solid-State Properties

Process Impurity Classification and Use

4'-Benzyloxy Carvedilol is classified as a process-related impurity (Carvedilol p-Benzyloxy Impurity) rather than an active metabolite [1]. This distinguishes it from carvedilol's active metabolites 4'OHC, 5'OHC, and DMC, which possess β-adrenergic blocking activity [2]. Regulatory guidelines, including USP and EP monographs, require specific identification, control, and quantification of individual impurities like 4'-Benzyloxy Carvedilol in carvedilol drug substance and drug product [3]. The compound is supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and QC applications for ANDA submissions [1]. This regulatory-driven demand necessitates procurement of the exact impurity standard; substitution with an active metabolite would invalidate analytical methods and fail to meet impurity control requirements.

Impurity Classification
Context-dependent
Process-related impurity, not active metabolite
Procurement driven by impurity control guidelines (ICH/USP/EP)
Substitution with active metabolite standards invalidates method specificity
Regulatory Compliance Impurity Control Analytical Reference Standards

4'-Benzyloxy Carvedilol Application Scenarios


Impurity Profiling and Method Validation

4'-Benzyloxy Carvedilol is used as a reference standard in the development and validation of HPLC or UHPLC methods for the separation, identification, and quantification of carvedilol-related impurities. The validated method, which includes this compound, achieves linearity with R² > 0.999, precision with RSD% < 2.0%, and recovery rates between 96.5% and 101% [1]. This ensures accurate impurity profiling in compliance with ICH Q3A/Q3B guidelines, supporting ANDA submissions and commercial manufacturing quality control [2].

Regulatory Compliance and Quality Control

As a process-related impurity (Carvedilol p-Benzyloxy Impurity), 4'-Benzyloxy Carvedilol is employed as a certified reference material for quality control testing during carvedilol API and finished product manufacturing. Its use ensures that impurity levels are within specified limits as defined by USP and EP monographs [3]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling traceability and method transfer across QC laboratories [2].

Metabolite Identification and Pharmacokinetic Support

4'-Benzyloxy Carvedilol serves as an analytical standard for the identification and quantification of carvedilol metabolites in biological matrices (e.g., plasma, urine) during preclinical and clinical pharmacokinetic studies. Although not a natural metabolite, it can be used to establish chromatographic separation from active metabolites such as 4'-hydroxycarvedilol and 5'-hydroxycarvedilol [4], facilitating accurate metabolite profiling and assessment of drug metabolism and excretion pathways [5].

Application
Selection Property
Validation Focus
Impurity profiling and method validation
HPLC method specificity and linearity for process impurities
Recovery, precision, and resolution from carvedilol and impurity C
Regulatory quality control (ANDAs)
Certified impurity standard with traceable characterization
Compliance with USP/EP monograph limits and method transfer
Metabolite profiling in pharmacokinetic research
Chromatographic separation from active hydroxylated metabolites
Method selectivity in biological matrices (plasma, urine)
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